molecular formula C15H21NO2 B14617072 6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-(phenylmethyl)-, cis- CAS No. 57492-52-1

6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-(phenylmethyl)-, cis-

Cat. No.: B14617072
CAS No.: 57492-52-1
M. Wt: 247.33 g/mol
InChI Key: NMPPGLKKHFDDPM-LSDHHAIUSA-N
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Description

6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-(phenylmethyl)-, cis- is a heterocyclic compound that features a fused pyran and oxazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-(phenylmethyl)-, cis- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyran derivative with an oxazepine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-(phenylmethyl)-, cis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups attached to the ring system .

Scientific Research Applications

6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-(phenylmethyl)-, cis- has several scientific research applications:

Mechanism of Action

The mechanism of action of 6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-(phenylmethyl)-, cis- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-(phenylmethyl)-, cis- is unique due to its specific ring fusion and the presence of both pyran and oxazepine rings.

Properties

CAS No.

57492-52-1

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

(5aS,9aR)-4-benzyl-2,3,5,5a,6,7,8,9a-octahydropyrano[3,2-f][1,4]oxazepine

InChI

InChI=1S/C15H21NO2/c1-2-5-13(6-3-1)11-16-8-10-18-15-14(12-16)7-4-9-17-15/h1-3,5-6,14-15H,4,7-12H2/t14-,15+/m0/s1

InChI Key

NMPPGLKKHFDDPM-LSDHHAIUSA-N

Isomeric SMILES

C1C[C@H]2CN(CCO[C@H]2OC1)CC3=CC=CC=C3

Canonical SMILES

C1CC2CN(CCOC2OC1)CC3=CC=CC=C3

Origin of Product

United States

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